Benzylacyclouridine

描述

Significance of Uridine (B1682114) Phosphorylase in Nucleoside Catabolism and Salvage Pathways

Uridine phosphorylase (UPase), an enzyme found in organisms from bacteria to humans, plays a crucial role in the intricate network of pyrimidine (B1678525) metabolism. imrpress.com It is a key player in both the breakdown (catabolism) of nucleosides and the recycling (salvage) of their components. wikipedia.orgresearchgate.netplos.org The primary function of UPase is to catalyze the reversible phosphorolysis of uridine into uracil (B121893) and ribose-1-phosphate. researchgate.netplos.orgjourdainlab.orgnih.gov This reaction is a critical control point, directing uridine towards either degradation or reuse for the synthesis of essential molecules like DNA and RNA. researchgate.net

The salvage pathway is particularly vital in tissues that have a limited capacity for de novo synthesis, the process of creating complex molecules from simple precursors. wikipedia.orgnih.gov By recovering bases and nucleosides from the degradation of RNA and DNA, the salvage pathway ensures a ready supply of building blocks for nucleic acid synthesis. wikipedia.org Uridine phosphorylase, along with thymidine (B127349) phosphorylase, is a central enzyme in this pyrimidine salvage process. acs.org The balance between the anabolic activity of uridine kinase and the catabolic activity of uridine phosphorylase is essential for maintaining the intracellular pool of uridine and its phosphorylated derivatives. nih.gov This delicate equilibrium is crucial for normal cellular function and has significant implications in various physiological and pathological states. nih.gov

Historical Overview of Uridine Phosphorylase Inhibitor Development

The critical role of uridine phosphorylase in pyrimidine metabolism made it an attractive target for therapeutic intervention, leading to a concerted effort to develop potent and specific inhibitors. Early research focused on modifications of the uracil molecule, the natural substrate of the enzyme. One of the initial breakthroughs was the development of 5-benzyluracils, which demonstrated good inhibitory potency against UPase. acs.org

Subsequent research aimed to enhance this inhibitory activity. A significant advancement came with the synthesis of acyclonucleoside analogs, where the ribose sugar part of the nucleoside is replaced with an acyclic side chain. nih.govcolab.ws This led to the creation of pyrimidine acyclonucleosides, such as 1-(2'-hydroxyethoxymethyl)uracils, which were found to be specific inhibitors of uridine phosphorylase. nih.govcolab.ws These early efforts laid the groundwork for the development of more potent and selective inhibitors, culminating in the synthesis of benzylacyclouridines. nih.gov The primary goal of developing these inhibitors was to modulate the activity of UPase to achieve therapeutic benefits, particularly in the context of cancer chemotherapy. plos.orgacs.org

Genesis and Early Academic Characterization of 5-Benzylacyclouridine (BAU) as a Potent Inhibitor

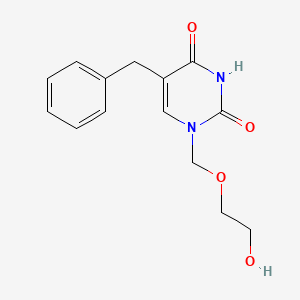

Building on the foundation of earlier research with 5-benzyluracils and pyrimidine acyclonucleosides, scientists synthesized 5-Benzylacyclouridine (BAU), chemically known as 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil. nih.govcolab.wsresearchgate.net This compound emerged from the strategic combination of a 5-benzyl group on the uracil ring and an acyclic side chain at the N-1 position. nih.govcolab.ws

Early in vitro studies rapidly established BAU as a highly potent and specific inhibitor of uridine phosphorylase. nih.govcolab.wsnih.govmedchemexpress.com Research demonstrated that BAU exhibited a significantly lower inhibition constant (Ki) compared to its predecessors, indicating a much stronger binding affinity for the enzyme. nih.govcolab.ws For instance, the Ki value for BAU was found to be 98 nM, a substantial improvement over 5-benzyluracil (B1204335) (Ki = 1575 nM). nih.govcolab.ws Crucially, these studies also confirmed the specificity of BAU; it showed no inhibitory effect on other key enzymes in nucleoside metabolism, such as thymidine phosphorylase, uridine-cytidine kinase, or thymidine kinase. nih.govcolab.wsnih.gov This high potency and specificity marked BAU as a pivotal tool for studying the roles of uridine phosphorylase and a promising candidate for further therapeutic development. nih.govcolab.ws

| Compound | Ki Value (nM) |

| 5-Benzylacyclouridine (BAU) | 98 |

| 5-Benzyloxybenzylacyclouridine (BBAU) | 32 |

| 5-Benzyluracil (BU) | 1575 |

| 5-Benzyloxybenzyluracil (BBU) | 270 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-benzyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,9,17H,6-8,10H2,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJAGILXQBHHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232034 | |

| Record name | 5-Benzylacyclouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82857-69-0 | |

| Record name | Benzylacyclouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzylacyclouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzylacyclouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Benzylacyclouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1-[(2-hydroxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLACYCLOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H851I3O9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Benzylacyclouridine and Analogous Compounds

Classical Synthetic Routes to 5-Benzylacyclouridine

The traditional synthesis of 5-benzylacyclouridine has relied on established methods in pyrimidine (B1678525) chemistry, primarily involving the construction of the uracil (B121893) core or the modification of pre-existing uracil derivatives.

Cyclisation Approaches for Uracil Derivatives

One of the classical approaches to synthesizing the foundational 5-benzyluracil (B1204335) structure involves the cyclization of acyclic precursors. A notable example is the synthesis of 5-benzyluracils from Baylis-Hillman adducts. This method entails the reaction of an appropriate precursor with an isocyanate, followed by a base-induced cyclization to form the uracil ring system. conicet.gov.ar While effective at a laboratory scale, these multi-step sequences can be cumbersome and may not be ideal for large-scale production.

Transformation of Precursor Uracil Derivatives

A more direct classical route involves the chemical transformation of a pre-formed uracil derivative. A key method for synthesizing 5-benzylacyclouridine is through the alkylation of 5-benzyluracil. tandfonline.comtandfonline.com This process typically involves the silylation of 5-benzyluracil to enhance its solubility and reactivity, followed by coupling with an appropriate side-chain precursor. For instance, the bis(trimethylsilyl) derivative of 5-benzyluracil can be reacted with 2-acetoxyethoxymethyl bromide. tandfonline.comtandfonline.com Subsequent removal of the acetyl protecting group with a reagent like methanolic ammonia (B1221849) yields the final product, 5-benzyl-1-(2-hydroxyethoxymethyl)uracil (5-benzylacyclouridine). tandfonline.com This transformation of a precursor uracil derivative has been a cornerstone in the synthesis of this class of compounds.

Development of Advanced and Scalable Synthesis Techniques

To overcome the limitations of classical methods, significant research has been directed towards developing more advanced and scalable synthetic techniques. These modern approaches prioritize cost-effectiveness, milder reaction conditions, and improved safety profiles.

Low-Cost Reagent and Mild Reaction Condition Strategies

A major advancement in the synthesis of uracil derivatives, including those that serve as precursors to 5-benzylacyclouridine, involves the use of inexpensive reagents and less hazardous reaction conditions. google.com Traditional methods often relied on expensive reagents and strong, dangerous bases like sodium hydride, which are not well-suited for industrial-scale preparations. google.com Newer processes have been developed to be more advantageous from an industrial perspective, emphasizing the accessibility and low cost of reagents, as well as the implementation of mild reaction conditions that allow for safer and larger-scale preparations. google.com

Synthesis via Barbituric Acid Derivatives

A significant innovation in the scalable synthesis of 5-substituted uracils is the use of inexpensive barbituric acid derivatives as starting materials. google.com This process offers a distinct advantage for preparing compounds like 5-benzyluracil. google.com The methodology involves converting a 5-substituted barbituric acid derivative into a mesylate derivative, which is then reduced to the desired uracil. google.com For example, 5-benzylbarbituric acid can be converted to its triethylammonium (B8662869) salt and then reacted with methanesulfonyl chloride in dimethylformamide (DMF) to yield 5-benzyl-6-methanesulphonyloxy-2,4-(1H,3H)-pyrimidinedione. google.com This intermediate is subsequently hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to produce 5-benzyluracil. google.com This route is not only cost-effective but also avoids the use of hazardous materials. google.com

Furthermore, research has shown that 5-benzylbarbituric acid derivatives themselves are potent and specific inhibitors of uridine (B1682114) phosphorylase and are often easier to synthesize and possess better water solubility than their uracil counterparts. nih.gov

Synthesis of Structurally Modified 5-Benzylacyclouridine Analogs

The synthesis of structurally modified analogs of 5-benzylacyclouridine has been a key area of research to explore structure-activity relationships and develop compounds with enhanced potency and improved pharmacokinetic properties.

A variety of analogs have been synthesized by modifying the benzyl (B1604629) group, the uracil ring, or the acyclic side chain. For example, a series of 5-aryl-substituted analogues of 5-benzylacyclouridine have been prepared to develop compounds with enhanced inhibitory activity against uridine phosphorylase. nih.gov This has led to the discovery of potent inhibitors such as those with 3-propoxy and 3-sec-butoxy substituents on the benzyl ring. nih.gov Another example is the synthesis of 5-(m-benzyloxybenzyl)acyclouridine (BBAU), which has also been identified as a potent inhibitor of uridine phosphorylase. nih.gov

The synthesis of these analogs often follows similar principles to the synthesis of 5-benzylacyclouridine itself, involving the coupling of a modified 5-benzyluracil precursor with the acyclic side chain. For instance, the synthesis of 5-benzyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves a multi-step process starting with the preparation of the pyrimidine ring, followed by the introduction of the benzyl, hydroxyethoxymethyl, and phenylthio groups. ontosight.ai

| Compound Name | Starting Material | Key Reagents/Conditions | Reference |

| 5-Benzylacyclouridine | 5-Benzyluracil | 1. Silylation (e.g., with HMDS) 2. Coupling with 2-acetoxyethoxymethyl bromide 3. Deprotection (e.g., methanolic ammonia) | tandfonline.comtandfonline.com |

| 5-Benzyluracil | 5-Benzylbarbituric acid | 1. Mesylation (Methanesulfonyl chloride) 2. Reduction (H2, Pd/C) | google.com |

| 5-(3-Alkoxybenzyl)acyclouridines | 5-(3-Alkoxybenzyl)uracils | Coupling with (2-hydroxyethoxy)methyl group | nih.gov |

| 5-(m-Benzyloxybenzyl)acyclouridine | 5-(m-Benzyloxybenzyl)uracil | Coupling with acyclic side chain | nih.gov |

| 5-Benzyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil | Pyrimidine precursor | Multi-step introduction of benzyl, hydroxyethoxymethyl, and phenylthio groups | ontosight.ai |

Aryl-Substituted Derivatives

The synthesis of aryl-substituted derivatives of 5-benzylacyclouridine is a key strategy for enhancing biological potency and improving pharmacokinetic properties. nih.gov Research has focused on introducing various substituents onto the benzyl group at the C-5 position of the uracil ring.

A general approach involves the preparation of substituted 5-benzyluracils, which are then coupled with an acyclic side chain. For instance, a series of 5-(3-alkoxybenzyl) analogues of 5-benzyluracil were synthesized to identify compounds with enhanced inhibitory potency against uridine phosphorylase. nih.gov

A more complex multi-step synthesis is employed for 5-(3-phenoxybenzyl)uracil derivatives. acs.org The process, outlined in the scheme below, begins with the alkylation of substituted phenol (B47542) precursors (1) with 1-bromo-3-fluorobenzene (B1666201) to yield diphenyl ethers (2). These intermediates undergo a Heck reaction with ethyl acrylate (B77674) to form phenoxyphenyl acrylates (3), which are subsequently reduced via catalytic hydrogenation to the propionates (5). acs.org

Scheme for Substituted 3-Phenoxyphenyl Propionate (B1217596) Synthesis

Alkylation: Phenol precursors + 1-bromo-3-fluorobenzene → Diphenyl ethers

Heck Reaction: Diphenyl ethers + Ethyl acrylate → Phenoxyphenyl acrylates

Reduction: Phenoxyphenyl acrylates → Phenoxyphenyl propionates

These propionate intermediates are then used to construct the final uracil derivatives, which are subsequently alkylated at the N-1 position with the (2-hydroxyethoxy)methyl group to yield the target compounds. acs.org This modular approach allows for the systematic variation of the aryl substituent to probe its effect on biological activity. Structure-activity relationship studies have shown that strongly electron-withdrawing groups in the meta position of the phenoxy moiety result in more potent analogs. acs.org

Table 1: Inhibitory Activity of Aryl-Substituted 1-((2-Hydroxyethoxy)methyl)-5-(3-phenoxybenzyl)uracil Analogs

| Compound | Substituent (R) | IC₅₀ (nM) nih.gov |

|---|---|---|

| 10j | 3-Cyanophenoxy | 1.4 |

| 11f | 3-Chlorophenoxy | 1.4 |

| BAU | (Reference) | Substantially less efficacious in vitro |

Acyclic Nucleoside Analogs (e.g., 1-((2-hydroxyethoxy)methyl) derivatives)

The quintessential feature of 5-benzylacyclouridine is the 1-((2-hydroxyethoxy)methyl) acyclic side chain, which mimics the ribose sugar of natural nucleosides. The synthesis of these acyclic analogs is a cornerstone of this class of compounds. colab.ws The general method involves the alkylation of a pre-formed 5-substituted uracil base. tandfonline.com

Typically, the 5-substituted uracil is first persilylated using an agent like hexamethyldisilazane (B44280) (HMDS) to increase its solubility and reactivity. The silylated intermediate is then alkylated with a suitable electrophile, such as (2-acetoxyethoxy)methyl bromide or a similar side-chain precursor. tandfonline.comtandfonline.com A final deprotection step removes the protecting groups (e.g., acetyl) from the side chain to yield the desired 1-((2-hydroxyethoxy)methyl) derivative. tandfonline.com

The synthesis of 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil (BAU) and its m-benzyloxybenzyl analog (BBAU) follows this pattern and results in potent inhibitors of uridine phosphorylase. colab.ws

Table 2: Inhibition Constants (Ki) for Acyclic Nucleoside Analogs

| Compound | Description | Ki Value (nM) colab.ws |

|---|---|---|

| BAU | 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil | 98 |

| BBAU | 5-(m-benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil | 32 |

| BU | 5-benzyluracil | 1575 |

| BBU | 5-benzyloxybenzyluracil | 270 |

Hydroxymethyl Analogs

To enhance properties such as water solubility, hydroxymethyl (HM) analogs of BAU have been synthesized. These compounds feature a second hydroxymethyl group on the acyclic side chain, creating a 1,3-dihydroxy-2-propoxy)methyl substituent. tandfonline.com

The synthesis is achieved through the condensation of appropriately blocked 2-O-chloromethylated glycerols with 5-substituted uracil derivatives. tandfonline.com For example, 5-benzyl-1-[(1,3-dihydroxy-2-propoxy)methyl]uracil (HM-BAU) is synthesized by condensing a protected 2-O-chloromethylated glycerol (B35011) with a 5-benzyluracil derivative. tandfonline.com The choice of protecting group for the glycerol moiety is critical; a benzoyl group is used for the BAU analog to avoid unwanted side reactions during the final deblocking step, which is typically achieved via catalytic hydrogenation or alkaline hydrolysis. tandfonline.com

This synthetic route has also been applied to produce 1-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}-5-benzyluracil, another potent uridine phosphorylase inhibitor with high water solubility. icm.edu.plbibliotekanauki.pl

Aminomethyl Analogs and Enantiomers

The introduction of an aminomethyl group to the acyclic side chain has led to another class of potent uridine phosphorylase inhibitors. acs.orgresearchgate.net The synthesis of 2'-aminomethyl-5-benzylacyclouridine (AM-BAU) and its benzyloxybenzyl analog (AM-BBAU) has been reported. researchgate.net

Furthermore, recognizing that biological activity is often stereospecific, methods for the synthesis of the individual enantiomers of these aminomethyl analogs have been developed. molaid.comresearchgate.net The synthesis of the enantiomers of AM-BAU starts from a chiral precursor, such as chiral 2,2-dimethyl-1,3-dioxolane (B146691) derivatives, to ensure stereochemical control during the construction of the acyclic side chain. molaid.com This enantioselective synthesis allows for the preparation of optically active compounds for biological evaluation. researchgate.net

Furanosyl and Anhydrouridine Analogs

To investigate the importance of the acyclic portion of BAU, furanosyl analogs, which contain a traditional ribose sugar ring, have been synthesized. tandfonline.comresearchgate.net These analogs include ribosides, arabinosides, and deoxyribosides of 5-benzyluracil. tandfonline.comresearchgate.net

A key feature of this synthetic work is the creation of 2,2'-anhydrouridine (B559692) intermediates. tandfonline.com These constrained bicyclic structures are not only synthetic precursors to other furanosyl analogs (like arabinosides) but are themselves potent inhibitors of uridine phosphorylase. tandfonline.comresearchgate.net The synthesis of these furanosyl and anhydrouridine analogs provides a direct comparison between cyclic and acyclic nucleoside structures, offering insights into the structural requirements for enzyme inhibition. researchgate.net

Molecular Mechanisms of Uridine Phosphorylase Inhibition by 5 Benzylacyclouridine

Identification and Characterization of Uridine (B1682114) Phosphorylase as the Primary Molecular Target

5-Benzylacyclouridine (BAU) has been identified as a potent and specific inhibitor of uridine phosphorylase (UrdPase), an essential enzyme in the catabolism of uridine. nih.govmedchemexpress.comabmole.com Uridine phosphorylase is responsible for the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate, thereby playing a crucial role in uridine homeostasis. The inhibitory action of 5-benzylacyclouridine targets this enzymatic activity directly. elsevierpure.com

Research has shown that pyrimidine (B1678525) acyclonucleosides, the class of compounds to which 5-benzylacyclouridine belongs, are specific inhibitors of uridine phosphorylase. nih.gov The synthesis of acyclonucleoside analogs of 5-benzyluracil (B1204335) led to the development of 5-benzylacyclouridine, which demonstrated potent inhibition of this enzyme. nih.gov Studies conducted on isolated rat livers showed that 5-benzylacyclouridine significantly reduces the clearance of uridine, confirming that its primary target is indeed uridine phosphorylase. nih.gov At concentrations of 20 and 100 microM, 5-benzylacyclouridine was found to dramatically decrease the rapid clearance of both trace amounts of radiolabeled uridine and higher concentrations of unlabeled uridine. nih.gov This targeted inhibition of uridine phosphorylase by 5-benzylacyclouridine leads to an increase in circulating uridine levels. nih.gov

Detailed Kinetic Analysis of Enzymatic Inhibition

The potency of 5-benzylacyclouridine as a uridine phosphorylase inhibitor has been quantified through the determination of its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme, while the IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by half. For 5-benzylacyclouridine, a Kᵢ value of approximately 98 nM to 100 nM has been reported for its inhibition of uridine phosphorylase. nih.govacs.org

In comparative studies, 5-benzylacyclouridine has shown significantly greater inhibitory potency than its parent compound, 5-benzyluracil (BU), which has a Kᵢ of 1575 nM. nih.gov Further structure-activity relationship studies have explored analogs of 5-benzylacyclouridine to develop even more potent inhibitors. For instance, 5-benzylacyclouridine itself was reported to have an IC₅₀ of 0.46 µM for murine liver uridine phosphorylase. nih.gov The development of analogs has led to compounds with even lower IC₅₀ values, indicating enhanced potency. nih.gov

| Compound | Kᵢ (nM) | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-Benzylacyclouridine (BAU) | 98 | 0.46 | nih.govnih.gov |

| 5-Benzyluracil (BU) | 1575 | N/A | nih.gov |

| 5-(m-Benzyloxybenzyl)acyclouridine (BBAU) | 32 | N/A | nih.gov |

| 5-Benzyloxybenzyluracil (BBU) | 270 | N/A | nih.gov |

The mechanism by which 5-benzylacyclouridine inhibits uridine phosphorylase is competitive. This mode of inhibition implies that 5-benzylacyclouridine binds to the active site of the enzyme, the same site where the natural substrate, uridine, binds. By occupying the active site, 5-benzylacyclouridine prevents the substrate from binding, thereby inhibiting the enzymatic reaction.

Specificity and Selectivity Profiling Against Related Enzymes

A key feature of 5-benzylacyclouridine's inhibitory profile is its high specificity for uridine phosphorylase over the closely related enzyme, thymidine (B127349) phosphorylase. Research has consistently shown that 5-benzylacyclouridine has no effect on the activity of thymidine phosphorylase. nih.gov This selectivity is significant because both enzymes are involved in pyrimidine nucleoside metabolism, and the ability to selectively inhibit one without affecting the other is crucial for targeted therapeutic applications.

In addition to its selectivity against thymidine phosphorylase, 5-benzylacyclouridine has been shown to be inactive against other key enzymes in nucleoside metabolism, namely nucleoside kinases. Specifically, studies have demonstrated that 5-benzylacyclouridine does not affect the activity of uridine-cytidine kinase or thymidine kinase. nih.gov This high degree of selectivity underscores the specific nature of the interaction between 5-benzylacyclouridine and uridine phosphorylase, further solidifying its characterization as a highly specific inhibitor of this particular enzyme.

Analysis of Interactions with Orotate Phosphoribosyltransferase

5-Benzylacyclouridine is characterized as a potent and specific inhibitor of uridine phosphorylase (UrdPase). nih.govabmole.com Studies have highlighted its specificity by demonstrating a lack of inhibitory effect on other related enzymes such as thymidine phosphorylase, uridine-cytidine kinase, and thymidine kinase. nih.gov Within the scope of the available scientific literature, there is no documented evidence of direct interaction between 5-Benzylacyclouridine and orotate phosphoribosyltransferase (OPRT), another crucial enzyme in the pyrimidine biosynthetic pathway. The research consistently underscores BAU's targeted action on uridine phosphorylase, which is central to its pharmacological profile. nih.govnih.gov

Structural Biology of Enzyme-Inhibitor Complexes

The profound inhibitory effect of 5-Benzylacyclouridine on uridine phosphorylase is best understood through the lens of structural biology. X-ray crystallographic studies have provided atomic-level insights into the binding of BAU to the enzyme's active site, revealing the precise conformational changes and molecular interactions that underpin its mechanism of action.

X-ray Crystallographic Studies of UrdPase-BAU Interactions

High-resolution X-ray crystal structures of human uridine phosphorylase 1 (hUP1) in complex with 5-Benzylacyclouridine have been determined, providing a definitive view of the enzyme-inhibitor interaction. nih.gov These studies reveal that hUP1 exists as a dimer, a significant structural distinction from the hexameric forms found in microbial UrdPases. nih.gov Upon binding of BAU, the enzyme undergoes a significant conformational change. The inhibitor effectively locks the protein in a "closed" conformation, which disables the enzyme's catalytic function. nih.govosti.gov This induced conformational lock is a key feature of its potent inhibitory activity. The structural data for the hUP1-BAU complex is available in the Protein Data Bank (PDB) under the accession code 3EUF. acs.org

Analysis of Ligand Binding Conformations and Active Site Mimicry

Detailed analysis of the UrdPase-BAU complex structure shows how the inhibitor masterfully mimics the natural substrate, uridine. The acyclic 1-(2'-hydroxyethoxymethyl) side chain of BAU folds into a conformation that closely resembles the ribose ring of uridine within the active site. rcsb.org This mimicry allows it to engage with the same residues that would typically bind the sugar moiety of the natural substrate.

Specific interactions between BAU and hUP1 have been identified through these structural studies. The 1-hydroxyethoxymethyl group of BAU establishes critical hydrogen bonds with the amino acid residues Threonine-141 (chain A) and Histidine-36 (chain B), while also making hydrophobic contact with Serine-142 (chain A). acs.org The uracil base of BAU is stabilized in the active site pocket, while the 5-benzyl group occupies a hydrophobic pocket, contributing significantly to the binding affinity. This combination of specific hydrogen bonds and hydrophobic interactions explains the tight and stable binding of BAU to the enzyme. acs.org

Role of Conserved Water Molecules in Binding Affinity

The binding of ligands to proteins is often mediated by a network of water molecules within the active site, and their displacement can have a significant impact on binding affinity. esrf.fr In the active site of human Uridine Phosphorylase-1, crystallographic studies have identified a deeply buried and well-coordinated water molecule. nih.gov This conserved water molecule plays a crucial role in stabilizing the binding of uracil and its analogs, like 5-fluorouracil (B62378), by forming a network of hydrogen bonds with key residues such as Glutamine-217 and Arginine-275. nih.gov

While direct evidence of this specific water molecule's displacement by 5-Benzylacyclouridine is not explicitly detailed in the reviewed literature, the principle of water displacement is a fundamental concept in drug design. The displacement of such "unhappy" or energetically unfavorable water molecules from a binding pocket can lead to a significant gain in binding affinity, driven by a favorable increase in entropy. esrf.fr The tight binding of BAU may, in part, be attributable to the effective displacement of loosely bound water molecules and favorable reorganization of the water network within the active site.

Implications for Human Uridine Phosphorylase-1 (hUP1) Inhibition

The structural insights into the BAU-hUP1 complex have profound implications for its role as an enzyme inhibitor. The ability of BAU to lock the enzyme in a closed, inactive conformation provides a clear molecular basis for its potent inhibition. nih.govosti.gov This mechanism prevents the substrate, uridine, from accessing the active site and blocks the catalytic phosphorolysis reaction. nih.gov

This potent inhibition of hUP1 is of significant therapeutic interest, particularly in the context of cancer chemotherapy. Uridine phosphorylase is a key enzyme in the activation and degradation of fluoropyrimidine drugs like 5-fluorouracil (5-FU). nih.govnih.gov By inhibiting hUP1, BAU can increase endogenous levels of uridine, which can help rescue normal tissues from the cytotoxic effects of 5-FU, thereby potentially increasing the therapeutic index of these chemotherapeutic agents. nih.govnih.gov The detailed structural understanding of how BAU inhibits hUP1 thus paves the way for the rational design of new and even more potent inhibitors with potential applications in a wide range of therapies. nih.gov

Table of Interacting Residues in hUP1 Active Site

| Inhibitor Moiety | Interacting hUP1 Residue | Type of Interaction |

|---|---|---|

| 1-hydroxyethoxymethyl | Threonine-141 (Chain A) | Hydrogen Bond |

| 1-hydroxyethoxymethyl | Histidine-36 (Chain B) | Hydrogen Bond |

| 1-hydroxyethoxymethyl | Serine-142 (Chain A) | Hydrophobic Contact |

| Uracil Moiety | Glutamine-217 | Hydrogen Bond (via conserved water) |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 5-Benzylacyclouridine | BAU |

| 5-Fluorouracil | 5-FU |

| Uridine |

Structure Activity Relationship Sar Studies of 5 Benzylacyclouridine and Derivatives

Systematic Modification of the Uracil (B121893) Moiety

The uracil base is a critical component for the inhibitory activity of 5-benzylacyclouridine and its derivatives against uridine (B1682114) phosphorylase. Early studies established that pyrimidine (B1678525) acyclonucleosides, specifically those with a 1-(2'-hydroxyethoxymethyl)uracil structure, are specific inhibitors of this enzyme. nih.govcolab.ws The core uracil structure is essential for recognition and binding to the active site of UrdPase.

Further investigations into modifications of the uracil moiety have revealed several key insights. For instance, the introduction of different substituents at the 5-position of the pyrimidine ring has been a major focus. colab.ws While the benzyl (B1604629) group at this position proved effective, other substitutions have also been explored to understand their impact on inhibitory potency. colab.ws

Additionally, the exploration of barbituric acid derivatives of these acyclonucleosides has been reported as a promising avenue, leading to compounds with potent inhibitory properties. acs.org The structural basis for the inhibition by these acyclouridine analogs, including those with a modified uracil ring, has been elucidated through X-ray crystallography studies of the compounds bound to the active site of E. coli uridine phosphorylase. researchgate.netpdbj.org These studies show that the modified uracil base, along with the acyclic side chain, effectively mimics the natural substrate, uridine, leading to potent inhibition. researchgate.netpdbj.org

Investigation of Substitutions on the Benzyl Group

The benzyl group at the 5-position of the uracil ring plays a crucial role in the high inhibitory potency of 5-benzylacyclouridine (BAU). nih.govcolab.ws SAR studies have extensively explored how substitutions on this aromatic ring influence the compound's interaction with the uridine phosphorylase active site.

Aryl Substitution Effects on Inhibitory Potency

Systematic studies on a series of 32 aryl-substituted 5-benzyluracils demonstrated that modifications to the benzyl ring can significantly enhance inhibitory potency. nih.gov Specifically, introducing alkoxy groups at the 3-position of the benzyl ring was found to be particularly beneficial. nih.gov For instance, analogs with a 3-propoxy or a 3-sec-butoxy group on the benzyl ring exhibited substantially lower IC50 values of 0.047 µM and 0.027 µM, respectively, compared to the parent compound, BAU (IC50 of 0.46 µM). nih.gov This indicates that the nature and position of the substituent on the aryl group are critical determinants of inhibitory strength.

| Compound | Aryl Substitution | IC50 (µM) |

| 5-Benzylacyclouridine (BAU) | None | 0.46 |

| 10y | 3-propoxy | 0.047 |

| 10dd | 3-sec-butoxy | 0.027 |

Role of Phenoxybenzyl Moiety and Substituted Phenoxy Groups

Further extending the exploration of the benzyl group, researchers investigated the effects of introducing a phenoxybenzyl moiety at the 5-position. The compound 5-(m-benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil (BBAU) was found to be a more potent inhibitor of uridine phosphorylase than BAU, with a Ki value of 32 nM compared to 98 nM for BAU. nih.govcolab.ws

Subsequent structure-activity relationship studies on a series of 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils led to the development of inhibitors with even greater potency. acs.org It was discovered that strongly electron-withdrawing groups in the meta position of the phenoxy moiety resulted in more potent analogs, while strongly electron-donating groups led to a decrease in potency. acs.org The two most potent compounds identified were those with a 3-cyanophenoxy group (IC50 of 1.4 nM) and a 3-chlorophenoxy group. acs.org These findings underscore the significant impact of electronic effects of the substituents on the phenoxybenzyl group on the inhibitory activity.

| Compound | Moiety | Substitution | Ki (nM) | IC50 (nM) |

| 5-Benzylacyclouridine (BAU) | Benzyl | None | 98 | - |

| 5-(m-Benzyloxybenzyl)acyclouridine (BBAU) | m-Benzyloxybenzyl | None | 32 | - |

| 10j | 3-Phenoxybenzyl | 3-cyanophenoxy | - | 1.4 |

| 11f | 3-Phenoxybenzyl | 3-chlorophenoxy | - | - |

Characterization of Modifications to the Acyclic Side Chain at Position 1

The acyclic side chain attached to the N-1 position of the uracil ring is a defining feature of 5-benzylacyclouridine and its analogs, contributing significantly to their specificity and potency as uridine phosphorylase inhibitors. nih.govcolab.ws

Effects of Hydroxyethoxy, Hydroxymethyl, and Aminomethyl Groups

The original and most commonly studied side chain is the (2-hydroxyethoxy)methyl group. nih.govcolab.wsnih.gov However, research has shown that modifications to this acyclic chain can lead to compounds with altered properties. The synthesis of analogs with a 1'-hydroxymethyl or a 1'-aminomethyl group has been a key area of investigation. acs.orgresearchgate.net For instance, the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-5-benzyluracil and its amino analog resulted in potent uridine phosphorylase inhibitors with the added benefit of high water solubility. icm.edu.pl The introduction of branching in the acyclic side chain, such as with a CH2OCH(CH2OH)CH2OH group, has also been shown to increase inhibitory potency. acs.org

| Compound | Acyclic Side Chain |

| 5-Benzylacyclouridine (BAU) | (2-hydroxyethoxy)methyl |

| HM-BAU Analog | 1'-hydroxymethyl |

| AM-BAU Analog | 1'-aminomethyl |

| Branched Analog | CH2OCH(CH2OH)CH2OH |

Exploration of Other Acyclic Nucleoside Analogs

The exploration of acyclic nucleoside analogs extends beyond simple modifications of the hydroxyethoxy chain. A variety of acyclic chains have been attached to the 5-substituted uracil core to probe the structural requirements of the enzyme's active site. icm.edu.plbibliotekanauki.pl These studies have included the synthesis of furanosyl analogs of BAU and BBAU, which encompass ribosides, arabinosides, and deoxyribosides, to evaluate their potential as inhibitors. tandfonline.com

The inhibitory properties of acyclonucleoside analogues with different acyclic chains have been tested against uridine phosphorylases from various sources. icm.edu.pl For example, 1-(1,3-dihydroxy-2-propoxymethyl)-5-benzyluracil (DHPBU) was found to be a potent competitive inhibitor of the enzyme from Hymenolepis diminuta. icm.edu.plbibliotekanauki.pl These investigations into diverse acyclic nucleoside analogs continue to provide valuable insights into the structure-activity relationships governing the inhibition of uridine phosphorylase. tandfonline.com

Comparative Analysis of Inhibitory Potency Among Analogs (e.g., BAU vs. BBAU)

The inhibitory potency of 5-benzylacyclouridine (BAU) and its derivatives against uridine phosphorylase (UrdPase) has been a subject of detailed investigation, revealing key structural features that govern their activity. Comparative studies demonstrate significant enhancements in inhibitory power based on specific molecular modifications.

Early research established 5-benzyluracils (BUs) as effective inhibitors of UrdPase. acs.org Subsequent development led to the synthesis of their acyclonucleoside analogs, namely 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil (BAU) and 5-(m-benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil (BBAU). nih.govcolab.ws The addition of the 1-(2'-hydroxyethoxymethyl) acyclic side chain proved crucial for enhancing potency.

Kinetic studies revealed that BAU and BBAU are substantially more potent inhibitors of UrdPase than their respective precursors, 5-benzyluracil (B1204335) (BU) and 5-benzyloxybenzyluracil (BBU). nih.govcolab.ws Specifically, BBAU exhibits the highest potency in this series, with a K1 value of 32 nM. nih.govcolab.ws BAU is also a highly potent inhibitor with a K1 value of 98 nM. nih.govcolab.ws In contrast, their precursors, BBU and BU, are significantly less effective, with K1 values of 270 nM and 1575 nM, respectively. nih.govcolab.ws This demonstrates that the acyclic sugar mimic at the N-1 position dramatically improves binding affinity to the enzyme. acs.orgresearchgate.net

These compounds are highly specific, showing no inhibitory effect on other enzymes such as thymidine (B127349) phosphorylase, uridine-cytidine kinase, or thymidine kinase. nih.govcolab.ws

Further structure-activity relationship (SAR) studies have explored other substitutions. Research into 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils has yielded compounds with even greater inhibitory activity, with IC50 values as low as 1.4 nM. acs.org For instance, analogs with 3-cyanophenoxy (10j) and 3-chlorophenoxy (11f) substitutions were found to be substantially more efficacious than BAU both in vitro and in vivo. acs.org

Table 1: Comparative Inhibitory Potency against Uridine Phosphorylase

| Compound | Abbreviation | K1 Value (nM) |

|---|---|---|

| 5-benzyluracil | BU | 1575 |

| 5-benzyloxybenzyluracil | BBU | 270 |

| 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil | BAU | 98 |

| 5-(m-benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil | BBAU | 32 |

Computational and In Silico Approaches to SAR

Computational methods are integral to modern drug design and the elucidation of structure-activity relationships. nih.gov For inhibitors of uridine phosphorylase like 5-benzylacyclouridine, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide profound insights into the molecular basis of their inhibitory action. researchgate.netrsc.orgnih.gov These approaches allow for the rational design of more potent and specific inhibitors by predicting how structural modifications will affect binding affinity and interaction with the target enzyme. nih.gov

QSAR modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. nih.gov In the context of 5-benzylacyclouridine and its analogs, QSAR studies are employed to build mathematical models that can predict the inhibitory potency of novel derivatives. researchgate.net

Three-dimensional QSAR (3D-QSAR) models, for example, analyze the impact of steric, electrostatic, and hydrophobic fields on the interaction between an inhibitor and the enzyme's active site. rsc.orgnih.gov These models help to identify which molecular features are crucial for potent inhibition, guiding the synthesis of new compounds with optimized properties. nih.gov For uridine phosphorylase inhibitors, QSAR studies have highlighted the importance of a large hydrophobic pocket in the enzyme's active site that accommodates the C-5 substituent of the uracil ring. researchgate.net

A more advanced approach, Solvent-Guided QSAR (SG-QSAR), has been specifically applied to improve the binding affinity of human uridine phosphorylase-2 (hUPP-2) inhibitors, using 5-benzylacyclouridine as the initial lead compound. researchgate.net This method combines QSAR with an analysis of conserved water molecules within the enzyme's active site. researchgate.net

In a notable study, researchers took the crystal structure of hUPP-2 complexed with 5-benzylacyclouridine (referred to as lead compound AG01001) as a starting point. researchgate.net The SG-QSAR protocol involved the systematic in silico replacement of four conserved water molecules in the active site, one at a time, while concurrently optimizing the structure of the inhibitor. researchgate.net This process successfully led to the design of a new analog (AG01056) with a predicted binding affinity that improved from -8.0 kcal/mol to -9.7 kcal/mol in the absence of the conserved water molecules. researchgate.net This demonstrates the power of SG-QSAR in refining inhibitor structures for enhanced target binding. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand, such as 5-benzylacyclouridine, and its enzyme target at an atomic level. rsc.orgmdpi.com

Molecular docking predicts the preferred orientation and conformation (the "pose") of an inhibitor when it binds to the enzyme's active site. nih.gov For BAU, docking studies would be based on the crystal structure of its complex with uridine phosphorylase (e.g., PDB ID: 3P0F), allowing researchers to identify the key amino acid residues involved in the binding. researchgate.net These interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the enzyme-inhibitor complex. rsc.orgnih.gov

Following docking, MD simulations are performed to assess the stability of the predicted binding pose over time. nih.gov These simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand and protein and the persistence of key interactions. mdpi.com By calculating the binding free energy and decomposing it, researchers can pinpoint which amino acid residues contribute most significantly to the binding affinity, providing a theoretical foundation for designing next-generation inhibitors. rsc.orgnih.gov

Cellular and Biochemical Research on 5 Benzylacyclouridine S Biological Effects in Vitro

Modulation of Cellular Uridine (B1682114) Metabolism and Homeostasis

5-Benzylacyclouridine (BAU) is recognized as a potent and specific inhibitor of uridine phosphorylase (UPase), the primary enzyme responsible for the catabolism of uridine. nih.govmedchemexpress.com This enzyme plays a crucial role in regulating the homeostasis of uridine in plasma and tissues by catalyzing the reversible phosphorolysis of uridine into uracil (B121893). researchgate.netaacrjournals.org The inhibition of UPase is a key mechanism through which 5-Benzylacyclouridine exerts its biological effects, fundamentally altering cellular uridine levels. aacrjournals.org

Research has demonstrated that 5-Benzylacyclouridine directly interferes with the normal metabolic pathway of uridine. As a specific inhibitor of uridine phosphorylase, it blocks the first step in uridine degradation. nih.gov In studies using isolated rat livers, BAU was shown to dramatically reduce the rapid clearance and breakdown of uridine. nih.gov At concentrations of 100 µM, BAU caused a continuous rise in circulating uridine concentrations at rates between 80 and 150 nanomoles per hour per gram of liver. nih.gov This potent inhibition of catabolism significantly extends the half-life of uridine; a 20 µM concentration of BAU increased the half-life of exogenously added uridine by approximately tenfold in the perfused liver model. nih.gov

Beyond inhibiting degradation, 5-Benzylacyclouridine also affects the uptake of uridine into cells. Studies have shown that it inhibits the uptake of uridine in L5178Y murine lymphoma cells. aacrjournals.org This dual action—inhibiting both degradation and transport—positions 5-Benzylacyclouridine as a significant modulator of uridine availability.

By inhibiting the catabolic enzyme uridine phosphorylase, 5-Benzylacyclouridine effectively increases the availability of uridine, a precursor for the pyrimidine (B1678525) salvage pathway. aacrjournals.orgimrpress.com This pathway is essential for replenishing pyrimidine nucleotide pools within the cell. aacrjournals.org The elevation of intracellular uridine can, in turn, influence the size and balance of these nucleotide pools. aacrjournals.org For instance, the p53 tumor suppressor protein, which can be activated by an imbalance in ribonucleotide pools, has been shown to suppress the expression of the UPase gene. aacrjournals.org This regulatory mechanism highlights the importance of UPase in maintaining nucleotide balance; its inhibition by agents like 5-Benzylacyclouridine is a direct method of modulating the precursors available for nucleotide synthesis. aacrjournals.org In one study, 5-benzylacyclouridine was shown to suppress the lipid phenotype in specific hepatocytes by inhibiting UPase activity, demonstrating its ability to alter cellular metabolism linked to the pyrimidine pathway. nih.gov

Inhibition of Nucleoside Transport Systems in Isolated Cells

In addition to its well-documented effects on uridine phosphorylase, 5-Benzylacyclouridine is an inhibitor of nucleoside transport systems. aacrjournals.org This inhibition has been demonstrated in different cell types, including both murine cancer cells and human erythrocytes. aacrjournals.org The compound affects the transport of several key nucleosides, including uridine, thymidine (B127349), and adenosine (B11128). aacrjournals.orgebi.ac.uk

In studies utilizing L5178Y murine lymphoma cells, 5-Benzylacyclouridine was shown to inhibit the zero-trans influx (transport) of both adenosine and uridine. aacrjournals.org The inhibition was found to be competitive in nature. aacrjournals.org The transport kinetics in these cells were characterized by a Km value of 14.8 µM for adenosine and 23.1 µM for uridine. aacrjournals.org Against these substrates, 5-Benzylacyclouridine exhibited significant inhibitory activity. aacrjournals.org

The inhibitor constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a stronger inhibition. The Ki values for 5-Benzylacyclouridine in L5178Y cells were determined to be 202 µM when adenosine was the substrate and 234 µM when uridine was the substrate. aacrjournals.org These findings confirm that 5-Benzylacyclouridine directly interferes with the nucleoside transport machinery in these cancer cells. aacrjournals.org

| Transport Substrate | Km (µM) | Vmax (pmol/min/10⁶ cells) | Inhibitor | Ki (µM) | Reference |

|---|---|---|---|---|---|

| Adenosine | 14.8 | 389 | 5-Benzylacyclouridine | 202 | aacrjournals.org |

| Uridine | 23.1 | 176 | 5-Benzylacyclouridine | 234 | aacrjournals.org |

Similar inhibitory effects were observed in studies with human erythrocytes. aacrjournals.org 5-Benzylacyclouridine was found to inhibit the transport of adenosine, uridine, and thymidine into these cells. aacrjournals.org The baseline transport kinetics in erythrocytes were established, with Km values of 2.2 µM for adenosine, 195 µM for uridine, and 199 µM for thymidine. aacrjournals.org

When tested as an inhibitor, 5-Benzylacyclouridine demonstrated notable potency against the transport of all three nucleosides. The Ki values were 127 µM with adenosine as the substrate, 124 µM with uridine as the substrate, and 198 µM with thymidine as the substrate. aacrjournals.org The consistency of the Ki values across different substrates suggests a broad inhibitory effect on the nucleoside transporter in human red blood cells. aacrjournals.org

| Transport Substrate | Km (µM) | Vmax (pmol/min/10⁶ cells) | Inhibitor | Ki (µM) | Reference |

|---|---|---|---|---|---|

| Adenosine | 2.2 | 2.9 | 5-Benzylacyclouridine | 127 | aacrjournals.org |

| Uridine | 195 | 118 | 5-Benzylacyclouridine | 124 | aacrjournals.org |

| Thymidine | 199 | 96.5 | 5-Benzylacyclouridine | 198 | aacrjournals.org |

In all tested cases, involving both murine lymphoma cells and human erythrocytes, the inhibition of nucleoside transport by 5-Benzylacyclouridine was determined to be competitive. aacrjournals.orgebi.ac.uk Competitive inhibition implies that the inhibitor molecule binds to the same active site on the transporter protein as the natural substrate (the nucleoside). psu.edu This binding prevents the substrate from being transported across the cell membrane. Furthermore, studies on the efflux of preloaded uridine indicated that 5-Benzylacyclouridine and related compounds act as inhibitors rather than as permeants of the nucleoside transport system. aacrjournals.org This means they block the transporter without being transported themselves. aacrjournals.org

In Vitro Studies on Cellular Responses and Pathways

5-Benzylacyclouridine (BAU) has been identified as a potent and specific inhibitor of uridine phosphorylase (UrdPase), an enzyme crucial for uridine metabolism. targetmol.com In laboratory settings, BAU has demonstrated the ability to enhance the cell-killing effects of the antimetabolite drug 5-fluorouracil (B62378) (5-FU) in various human cancer cell lines. targetmol.comnih.gov This potentiation of cytotoxicity is observed when cancer cells are treated with BAU prior to the administration of 5-FU. targetmol.com

The underlying mechanism for this enhanced antitumor activity is believed to involve the increased formation of 5-FU's active nucleotide metabolites, namely fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). nih.gov This leads to a more pronounced inhibition of thymidylate synthase and a greater incorporation of these fraudulent metabolites into the RNA and DNA of tumor cells. nih.gov

Specifically, in human prostate cancer cell lines PC-3 and DU-145, a non-toxic concentration of BAU was shown to significantly increase the cytotoxicity of 5-FU. nih.gov Similarly, in murine embryonic stem cells, the disruption of UrdPase activity led to a tenfold increase in the half-maximal inhibitory concentration (IC50) of 5-FU, and this sensitivity could be specifically prevented by BAU. aacrjournals.orgresearchgate.net Furthermore, studies in colon 26 tumor cells have shown that cytokines can induce UrdPase, making the cells more susceptible to fluoropyrimidines, an effect that highlights the role of this enzyme in drug sensitivity. aacrjournals.org

The potentiation of 5-FU cytotoxicity by BAU is not limited to a single cancer type. Increased cytotoxicity has been noted in a number of human cancer cell lines following the inhibition of UrdPase by BAU before 5-FU administration. researchgate.net This suggests a broad potential for BAU in combination chemotherapy. The IC50 of 5'-deoxy-5-fluorouridine (5'DFUR), a prodrug of 5-FU, was found to be increased by nearly 16-fold in UrdPase knockout cells, demonstrating the enzyme's critical role in the activation of this prodrug. aacrjournals.org

Table 1: Enhancement of Antimetabolite Cytotoxicity by 5-Benzylacyclouridine in Cancer Cell Lines

| Cell Line | Antimetabolite | Effect of 5-Benzylacyclouridine | Reference |

|---|---|---|---|

| PC-3 (Prostate) | 5-Fluorouracil | Enhanced cytotoxicity | nih.gov |

| DU-145 (Prostate) | 5-Fluorouracil | Enhanced cytotoxicity | nih.gov |

| Murine Embryonic Stem Cells | 5-Fluorouracil | Prevents sensitivity in UrdPase knockout cells | aacrjournals.orgresearchgate.net |

| Colon 26 (Colon) | 5-Fluorouracil | Cytokine-induced UrdPase increases susceptibility | aacrjournals.org |

| Various Human Cancer Cell Lines | 5-Fluorouracil | Increased cytotoxicity | researchgate.net |

The inhibition of uridine phosphorylase (UrdPase) by 5-benzylacyclouridine (BAU) directly impacts nucleic acid biosynthesis by altering the intracellular pools of pyrimidine nucleosides. UrdPase is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil. aacrjournals.org By inhibiting this enzyme, BAU prevents the degradation of uridine, thereby influencing the availability of precursors for RNA and DNA synthesis.

In murine embryonic stem cells where the UrdPase gene was knocked out, a significant alteration in pyrimidine metabolism was observed. These cells showed a two- to three-fold reduction in the incorporation of 5-fluorouracil (5-FU) into their nucleic acids. aacrjournals.org This finding directly demonstrates the role of UrdPase in the anabolic activation of 5-FU. The knockout cells also exhibited an increased dependence on the pyrimidine de novo synthesis pathway, as indicated by their resistance to phosphonacetyl-L-aspartic acid (PALA), a specific inhibitor of this pathway. aacrjournals.org

The modulation of uridine levels by BAU has significant implications for chemotherapy. The enhanced formation of 5-FU nucleotide metabolites (FdUMP, FdUTP, and FUTP) following BAU treatment leads to increased incorporation of these toxic analogs into tumoral RNA and DNA. nih.gov This disruption of nucleic acid integrity is a primary mechanism of 5-FU's cytotoxic action.

Furthermore, studies have shown that the incorporation of 5-FU into RNA is a critical factor for its antiproliferative activity. nih.gov In wild-type liver and intestines, the levels of 5-fluoro-ribonucleotides (FUXP) and 5-fluoro-RNA were significantly higher compared to tissues from UrdPase knockout mice, highlighting the enzyme's role in the anabolic pathway of 5-FU. nih.gov

Biochemical Methodologies for In Vitro Evaluation

The inhibitory effect of 5-benzylacyclouridine (BAU) on uridine phosphorylase (UrdPase) is quantified using various enzyme activity assays. A common method is a radiochemical assay that measures the conversion of a radiolabeled substrate, such as [2-¹⁴C]uridine, to its product, [2-¹⁴C]uracil. acs.org Another radiometric approach uses [³H]uridine, where the conversion to [³H]uracil is measured after separation by thin-layer chromatography (TLC). aacrjournals.org

Spectrophotometric assays are also employed. For instance, the activity of thymidine phosphorylase, a related enzyme, can be continuously monitored using 5-nitro-2'-deoxyuridine (B1199023) as a substrate. acs.org The kinetic parameters of recombinant human UrdPase have been determined using steady-state kinetic methods, revealing similar Km and Vmax values for uridine and uracil. psu.edu

The inhibition constant (Ki) is a key parameter determined from these assays. For BAU, Ki values of 98 nM have been reported, indicating its potency as a UrdPase inhibitor. colab.wsnih.gov These assays have also confirmed the specificity of BAU, showing it has no significant effect on other related enzymes like thymidine phosphorylase, uridine-cytidine kinase, or thymidine kinase. colab.wsnih.gov

In some studies, UrdPase activity is measured by determining the conversion of uridine to uracil, while thymidine phosphorylase activity is assessed by measuring the conversion of thymidine to thymine, often in the presence of a specific UrdPase inhibitor like BAU to ensure specificity. nih.gov Orotate phosphoribosyltransferase (OPRTase) activity, another enzyme in the pyrimidine pathway, can be assayed by measuring the formation of 5-fluorouridine (B13573) monophosphate from 5-FU. nih.gov

The biological effects of 5-benzylacyclouridine (BAU) at the cellular level are primarily investigated using cell culture-based assays. These assays are crucial for determining the impact of BAU on cell viability, proliferation, and its interaction with other drugs like 5-fluorouracil (5-FU).

A fundamental technique is the cytotoxicity assay, which measures the ability of a compound to kill cells. For example, the half-maximal inhibitory concentration (IC50) of 5-FU was found to increase tenfold in UrdPase knockout murine embryonic stem cells, indicating a significant role for the enzyme in the drug's toxicity. aacrjournals.org The antiproliferative activity of fluoropyrimidines is also assessed in mycoplasma-infected and -free cell cultures to understand the influence of external factors on drug efficacy. portlandpress.com

Cell lines from various cancers, such as prostate (PC-3, DU-145) and colon (Colon 26), are commonly used to study the enhancement of antimetabolite cytotoxicity by BAU. nih.govaacrjournals.org The effect of BAU on cell viability is often assessed using methods like the MTS assay, where cells are treated with varying doses of the compound, alone or in combination with other drugs. biorxiv.org

Furthermore, isogenic cell lines (genetically identical except for a single gene) are valuable tools. For instance, MTAP-intact and MTAP-deficient cell lines have been used to investigate the specificity of protective agents against 5-FU-induced cytotoxicity. biorxiv.org Cell culture also allows for the study of specific cellular processes, such as the uptake and metabolism of radiolabeled compounds like [¹⁴C]uridine to assess the impact of BAU on cellular transport and metabolism. medchemexpress.com

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify nucleosides and nucleotides in biological samples, providing critical insights into the biochemical effects of 5-benzylacyclouridine (BAU).

For analyzing the metabolism of drugs like 5-fluorouracil (5-FU), HPLC is used to separate and quantify its various metabolites. For instance, [³H]-5-fluorouridine and [³H]-5-fluorouracil can be separated on a C18 reverse-phase column. nih.gov The analysis of intracellular nucleotide levels, such as FdUMP, FdUTP, and FUTP, after treatment with BAU and 5-FU, provides direct evidence for the mechanism of enhanced cytotoxicity. nih.govresearchgate.net

Sample preparation for HPLC analysis is crucial. Tissues are often homogenized and extracted with trichloroacetic acid (TCA), followed by neutralization before injection into the HPLC system. nih.gov For cell culture samples, perchloric acid can be used to inactivate nucleotidases before neutralization and analysis. nih.gov The base composition of oligonucleotides can also be analyzed by HPLC after enzymatic digestion, which is useful for studying the incorporation of nucleotide analogs into DNA and RNA. umich.edu

Preclinical Investigative Research and Pharmacodynamic Studies Non Clinical Animal Models

In Vivo Investigations of Uridine (B1682114) Phosphorylase Inhibition in Animal Models

5-Benzylacyclouridine (BAU) is a potent and specific inhibitor of the enzyme uridine phosphorylase (UPase), which is central to uridine homeostasis. nih.govresearchgate.net Preclinical research in various animal models has demonstrated that by inhibiting this enzyme, BAU can effectively alter the metabolism and availability of circulating uridine.

In vivo studies have consistently shown that the administration of 5-Benzylacyclouridine leads to a significant and sustained elevation of uridine concentrations in the plasma. This effect is a direct consequence of inhibiting uridine phosphorylase, the primary enzyme responsible for the catabolism of uridine. nih.govgoogle.com The inhibition of UPase by BAU effectively arrests the rapid degradation of uridine to uracil (B121893). nih.govmedchemexpress.com

Research in multiple animal species has quantified this effect:

Mice: In C57BL/6 mice, intravenous injections of BAU resulted in a dose-dependent increase in plasma uridine. nih.gov A near-linear relationship was observed, with injections of 30, 120, and 240 mg/kg increasing plasma uridine levels by 3-fold, 7-fold, and 15-fold, respectively. nih.gov A single 30 mg/kg intravenous dose was sufficient to increase the normal plasma uridine concentration approximately four-fold to 9 µM and maintain these elevated levels for four hours. nih.gov

Rats: In studies using isolated perfused rat livers, BAU dramatically reduced the clearance of uridine. nih.gov In the presence of 20 µM of BAU, the half-life of exogenously added uridine was increased by about 10-fold. nih.gov At a concentration of 100 µM, BAU almost completely inhibited the removal of circulating uridine. nih.govmedchemexpress.com

Monkeys: In rhesus monkeys, subcutaneous administration of BAU at doses of 50, 100, and 250 mg/kg increased the baseline plasma uridine concentrations. nih.gov

Canine and Porcine Models: Preclinical studies in both dogs and pigs confirmed a sustained elevation in plasma uridine concentration following BAU administration. nih.govresearchgate.net The administration of BAU, either orally or intravenously, virtually stopped the rapid degradation of a tracer dose of uridine into uracil in these models. nih.govmedchemexpress.com

| BAU Dose (IV) | Observed Effect on Plasma Uridine |

|---|---|

| 30 mg/kg | ~3- to 4-fold increase |

| 120 mg/kg | ~7-fold increase |

| 240 mg/kg | ~15-fold increase |

Beyond simply increasing circulating levels, BAU has been shown to selectively enhance the utilization of uridine by normal host tissues. nih.gov In mice, a 30 mg/kg dose of BAU was found to increase the ability of normal tissues to salvage a tracer dose of [3H]uridine for nucleic acid biosynthesis by up to four-fold. nih.gov This was accompanied by an increase in the uracil nucleotide pool size and the incorporation of uridine into nucleic acids in these healthy tissues. nih.gov This effect demonstrates that inhibiting the catabolism of uridine makes more of it available for anabolic pathways in normal cells.

Pharmacodynamic Evaluation of BAU in Animal Models

Pharmacodynamic studies have been crucial in understanding the behavior of BAU in larger animal models, providing data that bridges the gap between rodent studies and potential clinical applications.

Investigations in dog and pig models provided key insights into the pharmacokinetic profile of BAU. nih.govresearchgate.net

In dogs, the half-life of BAU ranged from 1.8 to 3.6 hours. nih.govmedchemexpress.com

In pigs, the half-life was measured to be between 1.6 and 2.3 hours. nih.govmedchemexpress.com

In both species, BAU demonstrated its intended pharmacodynamic effect of inhibiting uridine phosphorylase, leading to a sustained increase in plasma uridine levels. nih.govresearchgate.net

Studies in mice have detailed the distribution and clearance mechanisms of BAU. nih.gov Following intravenous administration, BAU is distributed rapidly and efficiently between the plasma and most major organs. nih.gov However, distribution to the spleen and brain was less efficient, with these organs maintaining concentrations that were only 40% and 10%, respectively, of the plasma concentration. nih.gov

The clearance of BAU from plasma follows first-order kinetics, with a half-life of approximately 36 minutes in mice. researchgate.netnih.gov The body eliminates BAU through both excretion and metabolism. Within 24 hours, approximately 41% of an injected dose of BAU is recovered unchanged in the urine. nih.gov An additional 27% is excreted as a more polar metabolite, which was found to be inactive as an inhibitor of murine uridine phosphorylase. nih.gov

| Animal Model | Half-Life (t½) |

|---|---|

| Dog | 1.8 - 3.6 hours |

| Pig | 1.6 - 2.3 hours |

| Mouse | ~0.6 hours (36 minutes) |

Biochemical Modulation in Preclinical Cancer Models

A primary focus of preclinical research on BAU has been its potential for biochemical modulation of fluoropyrimidine-based chemotherapy. nih.govpsu.edu Uridine phosphorylase plays a dual role: it catabolizes uridine and also activates certain fluoropyrimidine drugs, such as 5-fluorouracil (B62378) (5-FU), to their active forms. nih.govpsu.eduaacrjournals.org

Research has shown that BAU's effect on uridine salvage is differential between normal and tumor tissues. While BAU significantly increases uridine salvage in normal host tissues, its effect on colon tumor 38 in mice was minimal. nih.gov In fact, in this tumor model, BAU slightly decreased the uracil nucleotide pool size and the incorporation of uridine into tumor nucleic acids. nih.gov This selective effect provides a rationale for using BAU to protect normal tissues from the toxicity of agents like 5-FU. nih.govnih.gov By inhibiting UPase in normal tissues, BAU reduces the activation of 5-FU in those tissues while simultaneously increasing the pool of uridine, which competes with 5-FU metabolites for incorporation into RNA, further protecting healthy cells. nih.govaacrjournals.org In certain tumors, such as breast and head-and-neck cancers, a BAU-insensitive phosphorolytic activity has been identified, suggesting that 5-FU could still be activated in these tumors even while normal tissues are protected by BAU. psu.edu

Enhancement of 5-Fluorouracil Activity in Experimental Tumor Models

Preclinical studies in various non-clinical animal models have demonstrated that 5-Benzylacyclouridine (BAU), a potent and specific inhibitor of the enzyme uridine phosphorylase, can significantly enhance the antitumor effects of the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU). nih.govnih.gov The co-administration of BAU with 5-FU has been shown to lead to greater tumor growth inhibition compared to treatment with 5-FU alone. nih.gov

In one key study, the combination of BAU and 5-FU was tested in an in vivo model using human prostate cancer PC-3 xenografts in nude mice. The results indicated that the dual-agent therapy exhibited substantially greater antitumor activity than 5-FU administered as a single agent. nih.govproquest.com This enhancement was achieved without a corresponding increase in host toxicity, highlighting a favorable interaction between the two compounds. nih.gov

Further research in female C57BL/6 mice bearing advanced colon tumor 38 transplants also confirmed the ability of BAU to augment the therapeutic efficacy of 5-FU. nih.gov In these models, the delayed administration of BAU following 5-FU treatment resulted in an increased period of tumor growth inhibition. nih.gov These findings from different tumor models provide a strong preclinical basis for the synergistic relationship between BAU and 5-FU.

Table 1: Enhancement of 5-Fluorouracil (5-FU) Antitumor Activity by 5-Benzylacyclouridine (BAU) in Animal Models

| Animal Model | Tumor Model | Key Finding | Reference |

|---|---|---|---|

| Nude Mice | PC-3 Human Prostate Cancer Xenograft | The BAU/5-FU combination demonstrated greater antitumor activity compared to 5-FU alone, with no associated increase in animal host toxicity. | nih.govproquest.com |

| C57BL/6 Mice | Colon Tumor 38 | Delayed administration of BAU following 5-FU therapy increased the period of tumor growth inhibition. | nih.gov |

Mechanistic Insights into Improved Therapeutic Index in Animal Systems

The improved therapeutic index observed when 5-Benzylacyclouridine is combined with 5-Fluorouracil in animal systems stems from several interconnected mechanisms. nih.govnih.gov BAU functions as a potent inhibitor of uridine phosphorylase, an enzyme critical for the breakdown of uridine. nih.govresearchgate.net This inhibition leads to a cascade of metabolic changes that both potentiate the anticancer effects of 5-FU in tumor tissues and protect normal tissues from its toxicity. nih.govnih.govnih.gov

One primary mechanism for enhanced antitumor activity involves the increased formation of 5-FU's active nucleotide metabolites within the cancer cells. nih.gov Studies have shown that in the presence of BAU, there is an enhanced conversion of 5-FU to metabolites such as fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). nih.govproquest.com This leads to more effective inhibition of thymidylate synthase (TS) by FdUMP and increased fraudulent incorporation of FUTP into tumor cell RNA, both of which are key cytotoxic actions of 5-FU. nih.gov

Concurrently, BAU contributes to a better therapeutic index through a tissue-selective "rescue" effect. nih.gov Research in mice demonstrated that BAU selectively increases the ability of normal host tissues to salvage uridine for nucleic acid synthesis by up to four-fold. nih.gov However, this effect was minimal in colon tumor tissue; in fact, uridine incorporation into tumor nucleic acids was observed to decrease. nih.gov By elevating plasma uridine levels, BAU allows normal cells to better withstand the cytotoxic effects of 5-FU, while tumor cells remain vulnerable. This selective protection of normal tissues was quantified in a study where a rescue regimen of BAU combined with uridine increased the dose of 5-FU required to be lethal to 50% of the test mice by 54%, indicating a significant improvement in the therapeutic window. nih.gov

Table 2: Mechanistic Basis for Improved Therapeutic Index of 5-FU by BAU in Animal Models

| Mechanism | Effect on Tumor Tissue | Effect on Normal Host Tissue | Reference |

|---|---|---|---|

| Inhibition of Uridine Phosphorylase | Prevents degradation of fluoropyrimidine nucleosides, enhancing availability for activation. | Increases plasma uridine concentrations, enabling rescue of normal cells. | nih.govnih.gov |

| Enhanced 5-FU Metabolite Formation | Increased levels of active metabolites (FdUMP, FdUTP, FUTP) lead to greater TS inhibition and RNA/DNA incorporation. | Not applicable. | nih.govproquest.com |

| Tissue-Selective Uridine Salvage | Uridine incorporation into nucleic acids is slightly increased or decreased. | Uridine salvage for nucleic acid biosynthesis is increased up to 4-fold, protecting cells from 5-FU toxicity. | nih.gov |

Compound Reference Table

Advanced Research Perspectives and Future Directions in 5 Benzylacyclouridine Studies

Rational Design of Next-Generation Uridine (B1682114) Phosphorylase Inhibitors

The development of 5-benzylacyclouridine (BAU) as a potent and specific inhibitor of uridine phosphorylase (UPase) has paved the way for the rational design of next-generation inhibitors with enhanced potency and improved pharmacokinetic profiles. nih.govnih.gov Initial structure-activity relationship (SAR) studies identified BAU and its analogue, 5-benzyloxybenzylacyclouridine (BBAU), as powerful inhibitors of UPase, with Ki values of 98 nM and 32 nM, respectively. nih.govcolab.ws These compounds were found to be significantly more potent than their predecessors, 5-benzyluracil (B1204335) (BU) and 5-benzyloxybenzyluracil (BBU). nih.govcolab.ws

Further research has focused on modifying the structure of BAU to optimize its inhibitory activity. One approach has been the synthesis of aryl-substituted analogues of BAU. nih.gov By introducing various substituents onto the benzyl (B1604629) group of 5-benzyluracil, researchers have been able to probe the hydrophobic pocket adjacent to the 5-position of the pyrimidine (B1678525) ring in the enzyme's active site. researchgate.net This has led to the discovery of compounds with even greater potency. For instance, the introduction of a 3-propoxy or 3-sec-butoxy group to the benzyl ring resulted in inhibitors with IC50 values of 0.047 µM and 0.027 µM, respectively. nih.gov

Another strategy has involved the synthesis of furanosyl analogs of BAU and BBAU, including ribosides, 2,2′-anhydro nucleosides, arabinosides, and deoxyribosides. tandfonline.com The 2,2'-anhydrouridine (B559692) intermediates, in particular, have demonstrated potent inhibition of UPase. tandfonline.com The design of these next-generation inhibitors often relies on mimicking the transition state of the enzyme-catalyzed reaction. nih.gov By creating molecules that resemble the high-energy carbocation intermediate formed during the phosphorolysis of uridine, researchers aim to develop inhibitors that bind to the active site with high affinity. nih.gov These efforts have culminated in the creation of some of the most potent in vitro hUP1 inhibitors developed to date. nih.gov

The table below summarizes the inhibitory activity of 5-benzylacyclouridine and some of its rationally designed analogues against uridine phosphorylase.

| Compound | Target Enzyme | Inhibitory Constant (Ki) | IC50 |

| 5-Benzylacyclouridine (BAU) | Uridine Phosphorylase | 98 nM nih.govcolab.ws | 0.46 µM nih.gov |

| 5-Benzyloxythis compound (BBAU) | Uridine Phosphorylase | 32 nM nih.govcolab.ws | |

| 5-Benzyluracil (BU) | Uridine Phosphorylase | 1575 nM nih.govcolab.ws | |

| 5-Benzyloxybenzyluracil (BBU) | Uridine Phosphorylase | 270 nM nih.govcolab.ws | |

| 1-[(2-hydroxyethoxy)methyl]-5-(3-propoxybenzyl)uracil | Murine Liver UrdPase | 0.047 µM nih.gov | |

| 1-[(2-hydroxyethoxy)methyl]-5-(3-sec-butoxybenzyl)uracil | Murine Liver UrdPase | 0.027 µM nih.gov |